molecular formula C12H8N6O5 B14379460 (E,E)-1,1'-Oxybis[(4-nitrophenyl)diazene] CAS No. 90238-03-2

(E,E)-1,1'-Oxybis[(4-nitrophenyl)diazene]

Cat. No.: B14379460
CAS No.: 90238-03-2
M. Wt: 316.23 g/mol
InChI Key: KNUMXHBOFCDAJO-UHFFFAOYSA-N
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Description

(E,E)-1,1’-Oxybis[(4-nitrophenyl)diazene] is an organic compound characterized by the presence of two nitrophenyl groups connected through an oxygen bridge and diazene linkages

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E,E)-1,1’-Oxybis[(4-nitrophenyl)diazene] typically involves the reaction of 4-nitroaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt. This intermediate is then coupled with phenol under basic conditions to yield the desired compound. The reaction conditions often require careful control of temperature and pH to ensure the formation of the (E,E) isomer.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: (E,E)-1,1’-Oxybis[(4-nitrophenyl)diazene] undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Oxidation: The compound can be oxidized to form quinonoid structures using strong oxidizing agents.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Reduction: Formation of 4-aminophenyl derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

    Oxidation: Formation of quinonoid structures.

Scientific Research Applications

(E,E)-1,1’-Oxybis[(4-nitrophenyl)diazene] has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of dyes and pigments due to its vibrant color.

    Biology: Investigated for its potential as a biological stain or marker.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and color properties.

Mechanism of Action

The mechanism of action of (E,E)-1,1’-Oxybis[(4-nitrophenyl)diazene] involves its interaction with molecular targets through its nitro and diazene groups. These functional groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular processes.

Comparison with Similar Compounds

    4-Nitrophenylhydrazine: Similar in structure but lacks the oxygen bridge.

    4-Nitroaniline: Contains the nitro group but lacks the diazene linkage.

    Azobenzene: Contains the diazene linkage but lacks the nitro groups.

Uniqueness: (E,E)-1,1’-Oxybis[(4-nitrophenyl)diazene] is unique due to the combination of nitro groups, diazene linkages, and an oxygen bridge, which confer distinct chemical and physical properties

Properties

CAS No.

90238-03-2

Molecular Formula

C12H8N6O5

Molecular Weight

316.23 g/mol

IUPAC Name

(4-nitrophenyl)-[(4-nitrophenyl)diazenyl]oxydiazene

InChI

InChI=1S/C12H8N6O5/c19-17(20)11-5-1-9(2-6-11)13-15-23-16-14-10-3-7-12(8-4-10)18(21)22/h1-8H

InChI Key

KNUMXHBOFCDAJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NON=NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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